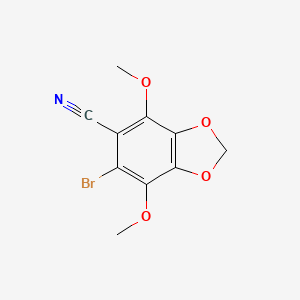
6-Bromo-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl cyanide is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a cyanide group attached to a benzodioxole ring. Benzodioxoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl cyanide typically involves the bromination of a benzodioxole precursor followed by the introduction of methoxy and cyanide groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanide group to an amine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzodioxole derivatives .
Scientific Research Applications
6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl cyanide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a cyanide group.
6-Bromo-1,4-benzodioxane: Contains a benzodioxane ring instead of a benzodioxole ring.
5-Bromo-2,3-dimethoxybenzaldehyde: Similar methoxy and bromine substitution but with a benzaldehyde group.
Uniqueness
6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl cyanide is unique due to the presence of both methoxy and cyanide groups on the benzodioxole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8BrNO4 |
|---|---|
Molecular Weight |
286.08 g/mol |
IUPAC Name |
6-bromo-4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile |
InChI |
InChI=1S/C10H8BrNO4/c1-13-7-5(3-12)6(11)8(14-2)10-9(7)15-4-16-10/h4H2,1-2H3 |
InChI Key |
QEBSGPAPUKAXNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)OC)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















